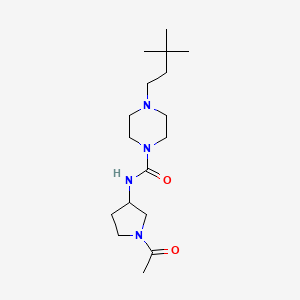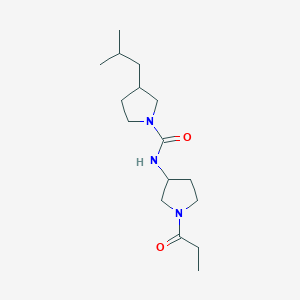![molecular formula C18H19N5O B7144048 N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]-6-propan-2-ylpyridine-2-carboxamide](/img/structure/B7144048.png)
N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]-6-propan-2-ylpyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]-6-propan-2-ylpyridine-2-carboxamide is a compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]-6-propan-2-ylpyridine-2-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving aminoguanidine bicarbonate and an appropriate carboxylic acid.
Coupling Reaction: The triazole derivative is then coupled with a substituted phenyl group through a nucleophilic substitution reaction.
Final Assembly: The final compound is assembled by reacting the triazole-phenyl derivative with 6-propan-2-ylpyridine-2-carboxylic acid under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]-6-propan-2-ylpyridine-2-carboxamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated aromatics in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]-6-propan-2-ylpyridine-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]-6-propan-2-ylpyridine-2-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A triazole antifungal agent.
Voriconazole: Another triazole antifungal with a broader spectrum of activity.
Trazodone: A triazole-based antidepressant.
Uniqueness
N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]-6-propan-2-ylpyridine-2-carboxamide is unique due to its specific substitution pattern and the presence of both triazole and pyridine rings.
Properties
IUPAC Name |
N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]-6-propan-2-ylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-12(2)15-8-5-9-16(21-15)18(24)20-14-7-4-6-13(10-14)17-22-19-11-23(17)3/h4-12H,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLQHFKDGALADF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CC=C1)C(=O)NC2=CC=CC(=C2)C3=NN=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(2-chloro-4-methoxyphenyl)ethyl]-5-oxo-1,4-diazepane-1-carboxamide](/img/structure/B7143973.png)
![(3-Benzylpyrrolidin-1-yl)-imidazo[1,2-a]pyridin-3-ylmethanone](/img/structure/B7143978.png)
![[1-(3-Pyrrolidin-1-ylpyrrolidine-1-carbonyl)cyclobutyl]-(3-pyrrolidin-1-ylpyrrolidin-1-yl)methanone](/img/structure/B7143984.png)
![N-[2-(2-chloro-4-methoxyphenyl)ethyl]-4-(hydroxymethyl)piperidine-1-carboxamide](/img/structure/B7143990.png)
![1-(2,5-Dimethylpyrazol-3-yl)-3-[2-[4-(hydroxymethyl)piperidin-1-yl]anilino]pyrrolidin-2-one](/img/structure/B7143997.png)

![3-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)-1-[4-(oxolan-2-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7144015.png)
![2,4,5-Trimethyl-6-[4-(4-methylpyrazol-1-yl)piperidin-1-yl]pyrimidine](/img/structure/B7144023.png)
![3-(4-Methylsulfonylphenyl)-5-[(4-phenyltriazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7144036.png)
![2-(4-methylpiperidin-1-yl)-N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]acetamide](/img/structure/B7144040.png)
![7-[[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7144041.png)
![4-[2-(2,5-Dimethylphenyl)pyrrolidin-1-yl]sulfonyl-1-methylimidazole](/img/structure/B7144056.png)
![Cyclopentyl-[3-[(2-propan-2-ylpyrimidin-4-yl)amino]pyrrolidin-1-yl]methanone](/img/structure/B7144061.png)

